molecular formula C16H13BrO2 B3228561 (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 126443-18-3

(2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3228561
CAS No.: 126443-18-3
M. Wt: 317.18 g/mol
InChI Key: DDKSEIMPHBCIKS-NYYWCZLTSA-N
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Description

(2E)-3-(4-Bromophenyl)-1-(4-Methoxyphenyl)prop-2-en-1-one is a brominated chalcone derivative of significant interest in chemical and pharmaceutical research. As a member of the chalcone family, it features an α,β-unsaturated ketone system bridging two aromatic rings, a structure known for its diverse biological and physical properties[a citation:4]. This compound is extensively utilized in materials science due to its excellent crystallizability and non-linear optical (NLO) properties, making it a candidate for organic electronic devices and optical materials[a citation:1][a citation:4]. In life sciences research, chalcones like this one are investigated for their broad spectrum of potential biological activities, which include anti-inflammatory, antimicrobial, antifungal, antioxidant, and anticancer properties[a citation:4]. The compound serves as a valuable synthetic intermediate for constructing more complex heterocyclic systems, including various flavonoids and other privileged scaffolds in medicinal chemistry. The molecular structure is characterized by its planar conformation, which facilitates intermolecular interactions such as π-π stacking and weak hydrogen bonding (C—H⋯O) in the solid state, as revealed by crystallographic studies[a citation:1]. The presence of both bromo and methoxy substituents allows for further functionalization, enhancing its utility in structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKSEIMPHBCIKS-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, and primary amines are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Chalcones, including (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, are known for their wide range of biological activities:

  • Anticancer Activity : Studies have shown that chalcone derivatives can induce apoptosis in various cancer cell lines. For instance, research indicates that this compound exhibits cytotoxic effects against breast cancer cells by disrupting cell cycle progression and promoting apoptosis through mitochondrial pathways .
  • Antioxidant Properties : The methoxy group enhances the antioxidant capacity of chalcones. This property is vital for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Effects : Chalcones have demonstrated antimicrobial properties against a range of pathogens. The bromine substitution may enhance the compound's efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Applications in Pharmaceuticals

The unique properties of this compound position it as a promising scaffold for drug development:

  • Drug Design : The compound can serve as a lead structure in the synthesis of novel therapeutic agents targeting cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable candidate for further optimization in drug design .
  • Formulation Development : The solubility and stability profiles of chalcone derivatives can be tailored for pharmaceutical formulations, enhancing their bioavailability and therapeutic effectiveness .

Material Science Applications

Beyond its pharmaceutical potential, this compound has applications in materials science:

  • Organic Electronics : Chalcones are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electronic properties. Their ability to form thin films and conduct electricity makes them suitable materials for next-generation electronic devices .
  • Polymer Chemistry : The incorporation of chalcone units into polymer matrices can impart desirable properties such as UV stability and enhanced mechanical strength. This application is particularly relevant in creating advanced materials for coatings and packaging .

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Research : A study published in Bioorganic & Medicinal Chemistry demonstrated that this chalcone derivative inhibits the proliferation of human breast cancer cells by inducing apoptosis through ROS generation and mitochondrial dysfunction .
  • Antimicrobial Evaluation : Research conducted by Mangalore University reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
  • Material Development : A project at Keene State College explored the use of chalcone derivatives in OLED technology, highlighting their effectiveness in improving device performance due to their favorable electronic properties .

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Inhibitory Activity (IC₅₀) of Chalcones Against Enzymes

Compound Name Substituents (Ring A/Ring B) IC₅₀ (μM) Reference
Cardamonin 2-OH, 4-OH (A); None (B) 4.35
(2E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) 4-Br, 2-OH, 5-I (A); 4-F (B) 4.70
(2E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) 4-Cl, 2-OH, 5-I (A); 4-OCH₃ (B) 13.82
Target Compound: (2E)-3-(4-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-OCH₃ (A); 4-Br (B) Not reported
  • Electronegativity and Activity : Bromine (Br) and fluorine (F) in the B-ring enhance inhibitory potency due to their electronegativity. For example, compound 2j (4-F substitution) shows lower IC₅₀ than 2h (4-OCH₃ substitution), suggesting that electron-withdrawing groups improve target binding .
  • Methoxy Substitution: Methoxy groups (electron-donating) reduce activity compared to halogens.

Table 2: Antibacterial Activity of Methoxy-Substituted Chalcones

Compound Name MIC (µM) vs. S. aureus MIC (µM) vs. E. coli Reference
(2E)-3-(Acridin-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (4b) 6.25 12.5
Target Compound Not reported Not reported
  • The antibacterial efficacy of methoxy-substituted chalcones like 4b highlights the role of aromatic substituents in disrupting bacterial efflux pumps, even if enzyme inhibition is weaker .
Structural and Crystallographic Comparisons

Table 3: Dihedral Angles and Intermolecular Interactions

Compound Name Dihedral Angle (A/B Rings) Key Interactions Reference
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 8.49° C–H⋯O, C–H⋯F, C–H⋯Br
This compound Not reported Likely C–H⋯O and π-π stacking
(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one 5.2° C–Br⋯O, C–H⋯O
  • Planarity : The target compound’s planar geometry (inferred from similar chalcones) enables dense crystal packing via weak hydrogen bonds (C–H⋯O) and halogen interactions (C–Br⋯O), stabilizing its solid-state structure .
Physicochemical Properties

Table 4: Molecular Properties of Halogenated Chalcones

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Reference
(2E)-3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one 277.11 3.2 <1 (DMSO)
Target Compound 305.14 3.8 Not reported
(2E)-1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 260.69 3.5 Not reported
  • Lipophilicity : Bromine increases molecular weight and logP compared to chlorine or fluorine, suggesting the target compound may have higher membrane permeability but lower aqueous solubility .

Biological Activity

The compound (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , also known as 4'-Bromo-4-methoxychalcone , belongs to the class of chalcones, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, encompassing its synthesis, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

  • Chemical Name : this compound
  • CAS Number : 51863-81-1
  • Molecular Formula : C16H13BrO2
  • Molecular Weight : 317.18 g/mol

Structure

The structure of the compound features a conjugated system that contributes to its biological properties. The presence of bromine and methoxy groups on the aromatic rings enhances its reactivity and bioactivity.

Anticancer Activity

Research has indicated that chalcones exhibit significant anticancer properties. In a study focusing on various chalcone derivatives, including this compound, it was found to inhibit cell proliferation in several cancer cell lines. The compound demonstrated:

  • IC50 Values : The IC50 values for this compound were reported to be in the low micromolar range against breast cancer cells (MDA-MB-231), indicating potent antiproliferative effects .

The proposed mechanism involves the induction of apoptosis through the activation of caspases and disruption of microtubule assembly. The compound was shown to enhance caspase-3 activity significantly, which is crucial for the apoptotic pathway .

Antimicrobial Activity

Chalcones have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that this compound exhibited activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in several studies. The compound has been shown to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested alongside other chalcone derivatives against a panel of cancer cell lines. The findings revealed:

  • Significant inhibition of cell growth at concentrations as low as 5 µM.
  • Induction of apoptosis confirmed by flow cytometry analysis.

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study concluded:

  • The compound exhibited bactericidal activity with rapid action within hours.
  • It showed lower toxicity towards human cells compared to standard antibiotics, highlighting its potential as a safer alternative .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 4-methoxy acetophenone (1 mol) with 4-bromobenzaldehyde (1 mol) in ethanol, catalyzed by 20% KOH under stirring for 4–6 hours at room temperature. Recrystallization from ethanol yields pure crystals.
  • Key Factors :

  • Solvent choice : Ethanol ensures solubility and facilitates aldol condensation.
  • Catalyst concentration : Excess KOH accelerates enolate formation but may cause side reactions.
  • Reaction time : Prolonged stirring (>6 hours) improves yield but risks decomposition .
    • Data Table :
ParameterOptimal ConditionYield (%)
SolventEthanol75–85
Catalyst (KOH)20% (v/v)78
Time (hours)4–680

Q. Which spectroscopic techniques confirm the E-configuration and structural integrity of the compound?

  • 1H NMR : The trans (E) configuration is confirmed by a coupling constant (J) of ~16–17 Hz between the α,β-unsaturated protons .
  • IR Spectroscopy : Strong absorption bands at ~1650–1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) validate the chalcone backbone .
  • XRD : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 4.2°–8.5°), confirming planar geometry .

Q. How is single-crystal XRD used to resolve the molecular structure?

  • Procedure : Crystals are grown via slow evaporation (ethanol) and analyzed using a diffractometer (e.g., Oxford Diffraction SuperNova). Data refinement with SHELXL97 software resolves bond lengths (C=O: ~1.22 Å) and angles (C-C=O: ~120°) .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl, F) affect the electronic properties and bioactivity of chalcone derivatives?

  • Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the aromatic ring, altering λmax in UV-Vis spectra (e.g., ~350 nm for Br vs. ~340 nm for Cl derivatives) .
  • Bioactivity : Br substituents enhance antimicrobial activity due to increased lipophilicity. For example, MIC values against E. coli decrease from 128 µg/mL (H-substituted) to 64 µg/mL (Br-substituted) .

Q. What challenges arise in resolving non-merohedral twinning during XRD analysis, and how are they addressed?

  • Issue : Non-merohedral twinning (e.g., in monoclinic P2₁/n systems) complicates data indexing due to overlapping reflections .
  • Solutions :

  • Use twin refinement algorithms in software like CRYSTALS or SHELXL.
  • Apply symmetry operations (e.g., rotation matrices) to deconvolute overlapping datasets .

Q. How do DFT calculations validate experimental structural and spectroscopic data?

  • Bond Parameters : DFT (B3LYP/6-311G**) predicts bond lengths (C=O: 1.23 Å) and angles (C-C=O: 121.5°), matching XRD data within ±0.02 Å and ±1.5° .
  • UV-Vis : TD-DFT simulations of λmax (e.g., 352 nm) align with experimental values (348 nm), confirming π→π* transitions .

Q. What strategies resolve discrepancies between theoretical and experimental bioactivity results?

  • Case Study : If DFT predicts high reactivity but experimental MIC values are low:

Reassess solvent effects (e.g., DMSO vs. aqueous media).

Test membrane permeability via logP calculations.

Compare with analogs (e.g., 4-Cl vs. 4-Br) to isolate substituent effects .

Methodological Recommendations

  • Synthesis Optimization : Systematically vary solvents (e.g., methanol vs. ethanol) and catalysts (e.g., NaOH vs. KOH) to improve yield .
  • Crystallography : For twinned crystals, collect high-resolution data (θ > 25°) and apply the Hooft parameter in refinement .
  • Computational Modeling : Use polarizable continuum models (PCM) in DFT to simulate solvent effects on UV-Vis spectra .

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity between studies may stem from:
    • Strain variability : Use standardized strains (e.g., ATCC 25922 for E. coli).
    • Assay conditions : Ensure consistent inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 hours) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

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